1-Propanesulfonic acid, 3-(dimethylamino)-
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Overview
Description
1-Propanesulfonic acid, 3-(dimethylamino)-, also known as 3-(dimethylamino)propane-1-sulfonic acid, is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is characterized by the presence of a sulfonic acid group and a dimethylamino group attached to a propane backbone. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-(dimethylamino)- involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-chloropropanesulfonic acid with dimethylamine under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Propanesulfonic acid, 3-(dimethylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-(dimethylamino)- involves its interaction with molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with various substrates, while the dimethylamino group can participate in hydrogen bonding and other non-covalent interactions . These interactions enable the compound to act as a catalyst or reagent in various chemical and biological processes.
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-(dimethylamino)- can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but lacks the sulfonic acid group, resulting in different chemical properties and applications.
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS): CHAPS is a zwitterionic detergent with a similar sulfonic acid group but a different overall structure, making it useful in protein solubilization and purification.
The uniqueness of 1-Propanesulfonic acid, 3-(dimethylamino)- lies in its combination of a sulfonic acid group and a dimethylamino group, which imparts distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
3-(dimethylamino)propane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-6(2)4-3-5-10(7,8)9/h3-5H2,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJNVSAUBGJVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437979 |
Source
|
Record name | 1-Propanesulfonic acid, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29777-99-9 |
Source
|
Record name | 1-Propanesulfonic acid, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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